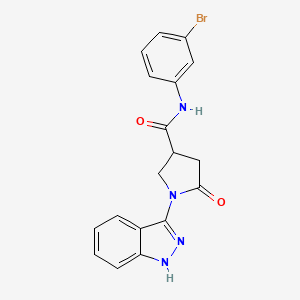
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-hydroxy-4-methylquinolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” is a synthetic organic compound that belongs to the class of amides. It features a pyrrole ring and a quinoline moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The final step involves coupling the pyrrole and quinoline derivatives through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Pyrrole oxides, quinoline N-oxides.
Reduction Products: Alcohol derivatives of quinoline.
Substitution Products: Halogenated pyrrole or quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Biological Probes: Use as a fluorescent probe for studying biological systems.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporation into polymer backbones for enhanced properties.
Mecanismo De Acción
The mechanism of action of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)propanamide
Uniqueness
The unique combination of the pyrrole and quinoline moieties in “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under physiological conditions.
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C19H21N3O2/c1-12-10-19(24)21-17-11-15(6-7-16(12)17)20-18(23)8-9-22-13(2)4-5-14(22)3/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,24) |
Clave InChI |
SZIHNZYOJINYKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11007086.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11007097.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11007104.png)
![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine](/img/structure/B11007115.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11007120.png)
![methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate](/img/structure/B11007125.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11007131.png)
![2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11007134.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11007137.png)
![2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007140.png)
![2-cycloheptyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007147.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007160.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11007163.png)
